C60 derivative,indene-C60 monoadduct
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Overview
Description
The compound “C60 derivative, indene-C60 monoadduct” is a fullerene derivative where an indene group is added to the C60 fullerene structure. Fullerenes are a class of carbon-based molecules known for their unique spherical shape and remarkable electronic properties. The addition of an indene group to the C60 structure enhances its solubility and modifies its electronic characteristics, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of the indene-C60 monoadduct, a derivative of C60 fullerene, is the electron transport chain in perovskite solar cells . The compound acts as an electron transport material, facilitating the movement of electrons within the cell .
Mode of Action
The indene-C60 monoadduct interacts with its target by enhancing electron mobility. It achieves this through its elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level . This property allows the compound to effectively transport electrons, contributing to the overall efficiency of the solar cell .
Biochemical Pathways
The indene-C60 monoadduct doesn’t directly participate in biochemical pathways as it primarily functions in the realm of materials science and energy production. Its role in electron transport is crucial for the operation of perovskite solar cells .
Pharmacokinetics
The compound has a high solubility, which can be attributed to its hyperbranched structure . This high solubility potentially enhances its dispersion in the organic phase, which could be analogous to bioavailability in pharmacological contexts.
Result of Action
The primary result of the indene-C60 monoadduct’s action is the enhancement of the power conversion efficiency in perovskite solar cells . The performance of the solar cells can be affected by the phase separation between the indene-c60 monoadduct and other components of the cell .
Action Environment
The action of the indene-C60 monoadduct can be influenced by various environmental factors. For instance, the structural matching between the indene-C60 monoadduct and other materials in the solar cell can impact the cell’s performance . Additionally, the solubility of the compound can be affected by the characteristics of the organic phase in which it is dispersed .
Biochemical Analysis
Biochemical Properties
The indene-C60 monoadduct plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial enzymes, influencing mitochondrial dynamics and function . The compound’s antioxidant properties allow it to modulate reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. Additionally, the indene-C60 monoadduct can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The indene-C60 monoadduct exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microglial cells, the compound can attenuate neuroinflammatory responses by modulating mitochondrial dynamics and reducing ROS production . This modulation can lead to changes in the activation of nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) signaling pathways, ultimately affecting the production of pro-inflammatory mediators. Such effects highlight the potential of the indene-C60 monoadduct in therapeutic applications.
Molecular Mechanism
At the molecular level, the indene-C60 monoadduct exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, influencing their activity. For instance, the compound’s interaction with mitochondrial enzymes can inhibit excessive mitochondrial fission and promote mitochondrial fusion, thereby maintaining mitochondrial integrity and function . Additionally, the indene-C60 monoadduct can modulate gene expression by affecting transcription factors and signaling pathways, leading to changes in cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the indene-C60 monoadduct can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the indene-C60 monoadduct remains stable under physiological conditions, allowing it to exert sustained effects on cells . Prolonged exposure to the compound may lead to gradual degradation, which can alter its efficacy and impact on cellular processes. Long-term studies are essential to understand the temporal dynamics of the indene-C60 monoadduct’s effects.
Dosage Effects in Animal Models
The effects of the indene-C60 monoadduct vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and modulating inflammatory responses . At high doses, the indene-C60 monoadduct may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular homeostasis. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
The indene-C60 monoadduct is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s antioxidant properties enable it to scavenge ROS, thereby influencing redox balance and metabolic homeostasis . Additionally, the indene-C60 monoadduct can affect the activity of enzymes involved in mitochondrial metabolism, further highlighting its role in cellular energy regulation.
Transport and Distribution
The transport and distribution of the indene-C60 monoadduct within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Once inside the cells, the indene-C60 monoadduct can accumulate in mitochondria, where it exerts its effects on mitochondrial dynamics and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of the indene-C60 monoadduct plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its accumulation in mitochondria allows it to modulate mitochondrial dynamics and protect against oxidative stress. The precise localization of the indene-C60 monoadduct within cells is crucial for its efficacy and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indene-C60 monoadduct typically involves a Diels-Alder [4+2] cycloaddition reaction between C60 fullerene and indene. The reaction is carried out in an organic solvent such as toluene or 1,2,4-trichlorobenzene at elevated temperatures, usually around 210°C. The reaction time can vary, but it is generally completed within 1.5 to 2 hours. The product is then purified using column chromatography to obtain the desired monoadduct with high purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This involves scaling up the reaction while maintaining the optimal reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification of the product on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Indene-C60 monoadduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The indene group can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles or nucleophiles in an organic solvent under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized fullerene derivatives.
Reduction: Formation of reduced fullerene derivatives.
Substitution: Formation of substituted fullerene derivatives with various functional groups.
Scientific Research Applications
Indene-C60 monoadduct has a wide range of scientific research applications, including:
Chemistry: Used as an electron acceptor in organic photovoltaic cells and as a component in organic light-emitting diodes (OLEDs).
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Studied for its antioxidant properties and potential use in cancer therapy.
Industry: Utilized in the development of advanced materials with unique electronic and mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Phenyl-C61-butyric acid methyl ester (PCBM): Another fullerene derivative used as an electron acceptor in organic solar cells.
Indene-C60 bisadduct (ICBA): A similar compound with two indene groups added to the C60 structure, offering higher open-circuit voltage in photovoltaic applications.
Uniqueness
Indene-C60 monoadduct is unique due to its single indene group, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications where high solubility and efficient electron transfer are required. In comparison, indene-C60 bisadduct offers higher voltage but may have different solubility and processing characteristics .
Properties
CAS No. |
172885-96-0 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
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